1-({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidin-4-ol
Description
The compound 1-({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidin-4-ol features a hybrid heterocyclic core comprising a triazolothiazole ring system substituted with a hydroxy group at position 5. Attached to this core is a 3,4,5-trimethoxyphenyl moiety via a methylene bridge, further linked to a piperidin-4-ol group.
Properties
IUPAC Name |
5-[(4-hydroxypiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-26-13-8-11(9-14(27-2)16(13)28-3)15(22-6-4-12(24)5-7-22)17-18(25)23-19(29-17)20-10-21-23/h8-10,12,15,24-25H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRKWTRJENUPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidin-4-ol typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under specific conditions to form the triazole and thiazole rings. The piperidine ring is then introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidin-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazole and thiazole rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
| Compound Name/ID | Core Structure | Piperidine/Piperazine Substituent | Aromatic Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound | Triazolo[3,2-b]thiazole | Piperidin-4-ol | 3,4,5-Trimethoxyphenyl | ~443.5 (calculated) | Hydroxy group enhances solubility; trimethoxyphenyl may improve enzyme binding via π-π interactions. |
| 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol | Triazolo[3,2-b]thiazole | Piperazine (3-chlorophenyl) | 4-Ethoxy-3-methoxyphenyl | ~568.0 (calculated) | Chlorophenyl and ethoxy groups increase lipophilicity; piperazine may alter pharmacokinetics. |
| 2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | Triazolo[3,2-b]thiazole | 4-Methylpiperidin | 3,4,5-Trimethoxyphenyl | ~441.5 (calculated) | Methylpiperidin reduces polarity compared to piperidin-4-ol; similar aromatic substituent suggests comparable bioactivity. |
| 6-(2-Methylphenyl)-3-(3,4,5-trimethoxy-phenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole | Triazolo[3,4-b]thiadiazole | None | 3,4,5-Trimethoxyphenyl | ~406.4 (reported) | Thiadiazole core differs electronically from thiazole; trimethoxyphenyl retained. Antifungal activity noted via lanosterol demethylase . |
| 2-Ethyl-5-((4-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | Triazolo[3,2-b]thiazole | 4-Methylpiperidin | p-Tolyl | 370.5 (reported) | Ethyl and p-tolyl groups reduce steric bulk; lower molecular weight may enhance bioavailability but reduce target affinity. |
Pharmacological Implications
- Trimethoxyphenyl Group: Present in the target compound, , and , this group is associated with enhanced binding to enzymes like lanosterol demethylase (PDB: 3LD6) due to its electron-rich aromatic system .
- Piperidine/Piperazine Substituents : The hydroxy group in the target compound’s piperidin-4-ol likely improves water solubility compared to methylpiperidin () or piperazine (), which may influence blood-brain barrier penetration .
Physicochemical Properties
- Solubility : The hydroxy groups in the target compound and enhance hydrophilicity, whereas methyl/ethyl substituents () increase lipophilicity.
- Molecular Weight : The target compound (~443.5 g/mol) falls within the typical range for orally bioavailable drugs, unlike higher-weight analogs (e.g., at ~568 g/mol) .
Biological Activity
1-({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidin-4-ol is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structural features include a piperidine ring and a triazolo-thiazole moiety, which are often associated with diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 403.5 g/mol. Its structural complexity arises from the incorporation of multiple functional groups that may enhance its biological activity. The presence of the triazole and thiazole rings is particularly noteworthy due to their established roles in enzyme inhibition and interaction with biological macromolecules.
The biological activity of this compound is hypothesized to involve interactions with various enzymes and receptors within biological systems. Triazole derivatives are known for their ability to form hydrogen bonds with enzyme active sites, which may lead to significant inhibitory effects on metabolic pathways.
Key Enzyme Interactions
Research indicates that derivatives containing triazole structures exhibit pronounced inhibitory activity against several enzymes:
- Aromatase
- Cholinesterase
- Carbonic anhydrase
- Lipoxygenase
These interactions can lead to alterations in cellular responses and metabolic processes, making this compound a candidate for further pharmacological studies .
Anticancer Properties
Several studies have evaluated the anticancer potential of compounds similar to this compound. For instance:
Cytotoxicity Assessment
In vitro studies have shown that triazolo-thiazole derivatives possess significant cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | MCF-7 (breast cancer) | 3.91 |
| 2 | HCT-116 (colon cancer) | 0.53 |
| 3 | A549 (lung cancer) | 6.05 |
These findings suggest that modifications in the triazole and thiazole structures can lead to enhanced anticancer activity .
Case Studies
Case Study 1: Inhibition of ERK Signaling Pathway
A study demonstrated that certain triazolo derivatives could suppress the ERK signaling pathway in MGC-803 gastric cancer cells. This suppression resulted in significant apoptosis and cell cycle arrest .
Case Study 2: Enzyme Inhibition
Another study highlighted that compounds containing the triazole moiety showed effective inhibition against carbonic anhydrase and cholinesterase enzymes. This inhibition could be leveraged for developing treatments for conditions like glaucoma and Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidin-4-ol, and how are intermediates characterized?
- Methodological Answer : Key steps include cyclization of heterocyclic precursors (e.g., triazole-thiazole hybrids) under reflux conditions with phosphorous oxychloride, followed by purification via column chromatography. Intermediate characterization requires -NMR for proton environments, IR for functional groups (e.g., -OH, thiadiazole rings), and HPLC to confirm purity (>95%) .
Q. How can researchers verify the structural integrity of the compound post-synthesis?
- Methodological Answer : Combine X-ray crystallography (for unambiguous confirmation of stereochemistry) with -NMR and mass spectrometry. For example, X-ray refinement protocols (e.g., riding H-atom models) resolve ambiguities in aromatic substituents . Elemental analysis (C, H, N, S) validates stoichiometry .
Q. What computational tools predict the pharmacokinetic properties of this compound?
- Methodological Answer : SwissADME evaluates lipophilicity (LogP), solubility (ESOL), and drug-likeness (Lipinski’s rules). Molecular docking against targets like 14-α-demethylase (PDB:3LD6) prioritizes antifungal activity hypotheses .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data between structurally similar triazolo-thiadiazole derivatives?
- Methodological Answer : Perform comparative SAR studies by varying substituents (e.g., methoxy vs. hydroxy groups) and test against isogenic fungal strains. Use molecular dynamics simulations to assess binding stability to 3LD6, correlating with experimental IC values from microbroth dilution assays .
Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?
- Methodological Answer : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, temperature). For example, replacing THF with ethanol-water mixtures reduces byproduct formation during hydrazine-mediated cyclization . Monitor reaction progress via TLC and quench intermediates at 50–70% conversion to avoid overfunctionalization .
Q. How to address solubility limitations in in vitro bioassays?
- Methodological Answer : Prepare dimethyl sulfoxide (DMSO) stock solutions (10 mM) and dilute in assay buffers containing 0.1% Tween-80. Validate solubility using nephelometry. For insoluble analogs, synthesize prodrugs (e.g., acetylated hydroxy groups) and measure hydrolysis rates in serum .
Q. What experimental and in silico approaches reconcile discrepancies in predicted vs. observed metabolic stability?
- Methodological Answer : Use hepatic microsome assays (human/rat) to identify metabolic hotspots (e.g., piperidine ring oxidation). Compare with CYP450 isoform-specific docking (CYP3A4, CYP2D6) in AutoDock Vina. Adjust substituents (e.g., fluorine substitution) to block vulnerable sites .
Methodological Notes
- Synthesis : Prioritize phosphorous oxychloride-mediated cyclization for triazolo-thiadiazole core formation, as it achieves >80% yields in reflux conditions .
- Characterization : Cross-validate spectral data with reference compounds (e.g., celecoxib derivatives) to confirm regiochemistry .
- Bioactivity : Use fractional inhibitory concentration (FIC) indices to assess synergy with azoles in antifungal assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
